(R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane (R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18283188
InChI: InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

(R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane

CAS No.:

Cat. No.: VC18283188

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-(3-pyrrolidin-2-ylpropyl)carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Standard InChI Key PBGQRRIIQREOFN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCC1CCCN1

Introduction

Chemical Identity and Structural Features

Molecular Composition

(R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane belongs to the class of Boc-protected amines, featuring a pyrrolidine ring (a five-membered secondary amine) and a propane backbone. The Boc group (-O(C(CH₃)₃)CO-) protects the primary amine, enhancing stability during synthetic reactions. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 236.33 g/mol . The stereochemistry at the chiral center (R-configuration) distinguishes it from its S-enantiomer, influencing its biological interactions and synthetic utility.

Physicochemical Properties

Key properties include:

  • Log P (octanol-water partition coefficient): Experimental values for analogous Boc-protected pyrrolidines range from 0.77 to 2.32, indicating moderate hydrophobicity .

  • Solubility: Predicted solubility in water is approximately 17.4 mg/mL, classified as "very soluble" .

  • Synthetic Accessibility Score: 2.6 (on a scale where lower values indicate easier synthesis), reflecting its straightforward preparation from commercially available precursors .

Table 1: Comparative Properties of (R)- and (S)-Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Molecular Weight236.33 g/mol186.25 g/mol
SMILESNot ReportedN[C@@H]1CN(C(OC(C)(C)C)=O)CC1
Log PEstimated 0.77–2.320.77
Bioavailability ScoreNot Reported0.55

Synthesis and Optimization

Key Synthetic Routes

Biological and Pharmacological Relevance

Mechanism of Action

Boc-protected pyrrolidines often modulate neurotransmitter systems or enzyme activity. While specific data on the R-enantiomer is limited, its structural analogy to the S-form suggests potential interactions with:

  • Dopamine receptors: Pyrrolidine derivatives are known dopaminergic ligands.

  • Protease inhibitors: The Boc group may mimic peptide bonds, inhibiting viral proteases .

Comparative Bioactivity

The S-enantiomer exhibits high gastrointestinal absorption but lacks blood-brain barrier (BBB) permeation . The R-form’s stereochemistry could alter these properties, potentially enhancing BBB penetration for neurological applications.

Industrial and Research Applications

Pharmaceutical Intermediates

(R)-1-(Boc-amino)-3-(2-pyrrolidinyl)propane is pivotal in synthesizing:

  • Antiviral agents: As a scaffold for protease inhibitors.

  • Antidepressants: Via functionalization of the amine group.

Material Science

Its stability under basic conditions makes it suitable for polymer crosslinking and chiral stationary phases in chromatography.

Comparative Analysis with Structural Analogues

Table 2: Analogous Boc-Protected Amines

CompoundStructureUnique Feature
(R)-3-Amino-1-Boc-pyrrolidinePyrrolidine + Boc groupPeptide synthesis intermediate
(S)-1-Boc-3-aminopyrrolidineMirror-image configurationHigher solubility in polar solvents

Future Directions and Challenges

Research Gaps

  • Enantioselective synthesis: Developing cost-effective R-enantiomer production.

  • In vivo studies: Assessing pharmacokinetics and toxicity.

Industrial Scalability

Optimizing catalytic asymmetric synthesis could reduce reliance on chiral resolution, lowering manufacturing costs.

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